1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride
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Overview
Description
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C18H29ClN2O3. It is known for its unique structure, which includes a pyrrolidine ring, a butoxyphenyl group, and a carbamate linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves several steps. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate linkage play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional functional groups.
Pyrrolidine-2-one: This compound has a similar core structure but lacks the butoxyphenyl group.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring, making them structurally distinct. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
42438-09-5 |
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Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-4-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
InChI Key |
FQOAUGFYPIOGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
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